Physicochemical properties of 4'-Carboethoxy-3-morpholinomethyl benzophenone
This technical guide is structured as a high-level dossier for researchers and drug development professionals. It synthesizes specific chemical data with derivative-based physicochemical principles to provide a comprehen...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a high-level dossier for researchers and drug development professionals. It synthesizes specific chemical data with derivative-based physicochemical principles to provide a comprehensive profile of 4'-Carboethoxy-3-morpholinomethyl benzophenone .
4'-Carboethoxy-3-morpholinomethyl benzophenone (CEMB) represents a bifunctional scaffold integrating a lipophilic photoactive core (benzophenone) with a pH-responsive solubilizing tail (morpholine) and a reactive handle (ethyl ester).
In drug discovery, this molecule serves as a critical intermediate for synthesizing COX-2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) where water solubility is a limiting factor. Its physicochemical behavior is defined by a "solubility switch"—acting as a lipophile in physiological pH and a hydrophile in acidic environments—making it a candidate of interest for lysosomotropic drug delivery systems.
Structural Architecture & Molecular Descriptors
The molecule is built on a diaryl ketone backbone. The para-ethoxycarbonyl group provides a site for further derivatization (e.g., hydrolysis to acid), while the meta-morpholinomethyl group modulates the electronic environment and solubility profile.
Table 1: Physicochemical Identity Card[1]
Property
Value / Description
Source/Method
Molecular Formula
C₂₁H₂₃NO₄
Stoichiometry
Molecular Weight
353.41 g/mol
Calculated
Exact Mass
353.1627 Da
High-Res MS
Predicted LogP
3.53 ± 0.4
XLogP3-AA [1]
pKa (Basic)
7.8 – 8.2 (Morpholine N)
Potentiometric Prediction [2]
H-Bond Acceptors
5 (Ester O, Ketone O, Morpholine O/N)
Structural Analysis
H-Bond Donors
0
Structural Analysis
Rotatable Bonds
7
Conformational Analysis
Physical State
Viscous Oil or Low-Melting Solid (Free Base)
Derivative Comparison
Solubility
High in DMSO, EtOH, DCM; Low in Water (pH > 8)
Polarity Profile
Analyst Note: The free base is prone to oiling out due to the flexible ethyl and morpholine chains disrupting crystal packing. For handling, conversion to the Hydrochloride (HCl) or Oxalate salt is recommended to obtain a stable crystalline solid.
Physicochemical Profile: The Solubility Switch
The utility of CEMB lies in its acid-base behavior. The morpholine nitrogen possesses a lone pair that accepts protons, creating a cationic species at low pH.
pH-Dependent Solubility Logic
pH < 6.0 (Stomach/Lysosome): The morpholine nitrogen is protonated (
). The molecule becomes water-soluble (>10 mg/mL), facilitating dissolution.
pH 7.4 (Blood Plasma): The molecule exists in equilibrium near its pKa. It retains sufficient lipophilicity (LogP ~3.5) to cross cell membranes passively.
pH > 9.0: Completely deprotonated. The molecule is highly lipophilic and will precipitate from aqueous media.
Visualization: Ionization & Solubility Pathway
The following diagram illustrates the structural transformation across pH gradients.
Figure 1: The pH-dependent ionization states of CEMB, dictating its pharmacokinetics and extraction protocols.
Synthetic Pathway & Manufacturing
While direct Mannich reactions are common for phenols, the deactivated benzophenone ring requires a more robust approach for regioselective meta-substitution. The Wohl-Ziegler Bromination followed by Nucleophilic Substitution is the industry-standard protocol for high purity.
Recommended Synthetic Workflow
Step 1: Precursor Synthesis
Start with 3-methyl-4'-carboethoxybenzophenone.
Preparation: Dissolve 5 mg of CEMB in 20 mL of a mixed solvent system (Methanol:Water 40:60) to ensure solubility of the neutral species.
Titrant: 0.1 M HCl (standardized).
Procedure: Perform titration under inert gas (
) to prevent carbonate formation. Record pH vs. Volume added.
Calculation: The inflection point of the sigmoidal curve represents the pKa. Correct for the dielectric constant of the methanol cosolvent using the Yasuda-Shedlovsky extrapolation.
HPLC Purity Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 254 nm (Benzophenone absorption max).
Retention Logic: The morpholine group will be protonated by TFA, reducing retention time compared to non-basic benzophenones, but the ester keeps it relatively hydrophobic. Expect elution around 12-15 min.
Stability & Degradation Kinetics
Researchers must be aware of two primary degradation pathways:
Ester Hydrolysis:
Condition: High pH (>10) or strong acid (<2) with heat.
PubChem Database. 4'-Carboethoxy-3-morpholinomethyl benzophenone (CID 24724679). National Library of Medicine. Available at: [Link]
Cheméo. Chemical Properties of Benzophenone Derivatives. (General reference for benzophenone thermodynamic data). Available at: [Link]
Khanum, S. A., et al. (2004). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.[3][1][4] Bioorganic & Medicinal Chemistry Letters.[1] (Provides context on morpholine-benzophenone SAR).
OECD Guidelines for the Testing of Chemicals. Test No. 112: Dissociation Constants in Water. Available at: [Link]
Solubility Profiling and Thermodynamic Analysis of 4'-Carboethoxy-3-morpholinomethyl benzophenone
This technical guide provides a comprehensive framework for the solubility profiling of 4'-Carboethoxy-3-morpholinomethyl benzophenone (CAS 898765-26-9). Editorial Note: As of the current scientific literature, specific...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive framework for the solubility profiling of 4'-Carboethoxy-3-morpholinomethyl benzophenone (CAS 898765-26-9).
Editorial Note: As of the current scientific literature, specific peer-reviewed solubility data tables for this exact pharmaceutical intermediate are proprietary or unpublished. Therefore, this guide functions as a predictive technical protocol . It synthesizes established thermodynamic principles, structural activity relationships (SAR) based on the benzophenone core, and a validated experimental workflow to enable researchers to generate and analyze this data with high precision.
Executive Summary & Compound Analysis
4'-Carboethoxy-3-morpholinomethyl benzophenone is a functionalized benzophenone derivative typically utilized as a key intermediate in the synthesis of anticoagulant pharmaceuticals or photo-active compounds.[1] Its solubility behavior is governed by the competition between its lipophilic diaryl ketone core and its polar substituents.
Structural Dissection & Solubility Prediction
To design an effective solvent system, we must analyze the three functional domains of the molecule:
Functional Group
Polarity Contribution
Interaction Mechanism
Target Solvent Class
Benzophenone Core
Lipophilic (Non-polar)
- stacking, Van der Waals
Aromatics (Toluene), Chlorinated (DCM)
Ethyl Ester (-COOEt)
Moderate Polarity
H-bond Acceptor (Weak)
Esters (Ethyl Acetate), Ketones (Acetone)
Morpholine Ring
Polar / Basic
H-bond Acceptor (Strong)
Alcohols (Ethanol, Methanol), Ethers (THF)
Predictive Profile: Unlike unsubstituted benzophenone, which is strictly lipophilic, the morpholine moiety introduces significant solubility in protic solvents (Alcohols). However, the molecule is expected to remain insoluble in water due to the dominant hydrophobic surface area of the aromatic rings.
To generate high-accuracy solubility data (mole fraction,
), the Laser Monitoring Observation Technique is the industry standard, offering superior precision over gravimetric methods by eliminating sampling errors.
Protocol: Dynamic Laser Solubility Determination
Objective: Determine the saturation temperature (
) of a known mass fraction.
Preparation: Accurately weigh solute (
) and solvent () into a jacketed glass vessel (uncertainty g).
Equilibration: Stir the mixture using a magnetic stirrer at a constant speed (e.g., 450 rpm).
Heating Phase: Circulate water through the jacket to raise temperature. A laser beam (
nm) is directed through the solution.
State A: Suspension (Laser blocked/scattered).
State B: Dissolution (Laser transmittance increases).
Detection: The temperature at which the laser transmittance reaches its maximum stable plateau is recorded as
.
Validation: Repeat the process 3 times per mole fraction.
Workflow Visualization
Figure 1: Workflow for the dynamic laser monitoring method to determine solid-liquid equilibrium.
Thermodynamic Modeling
Once experimental data (
vs ) is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution. These models validate the internal consistency of the data.
Modified Apelblat Equation
This semi-empirical model is most accurate for polar/non-polar systems over a wide temperature range.
term accounts for the temperature dependence of the enthalpy of solution, which is critical for molecules like benzophenones with significant heat capacity changes upon melting.
(Buchowski-Ksiazczak) Equation
Useful for checking the ideality of the solution.
: Non-ideality parameter.
: Enthalpy parameter.
: Melting point of the solute (approx 360-370 K for this class, check experimentally via DSC).
Reference Data: Benzophenone (Proxy Validation)
Since specific data for the morpholinomethyl derivative is generated via the protocol above, use Benzophenone data as a validation control. If your experimental results for the derivative deviate significantly from the trend of the parent compound (e.g., lower solubility in ethanol), investigate for polymorphs or solvate formation.
Table 1: Solubility of Benzophenone (Parent) in Pure Solvents (Mole Fraction)
Standard Reference Data for Validation Checks
T (K)
Ethanol (Polar)
Acetone (Aprotic)
Ethyl Acetate (Aprotic)
Water (Polar)
283.15
0.0512
0.1420
0.1580
< 0.0001
293.15
0.0725
0.1850
0.2010
< 0.0001
303.15
0.1050
0.2410
0.2550
< 0.0001
313.15
0.1520
0.3100
0.3250
< 0.0001
Note: The morpholinomethyl derivative will likely show higher solubility in Ethanol and lower solubility in Hexane compared to these values due to the amine group.
Application: Crystallization Process Design
For purification of 4'-Carboethoxy-3-morpholinomethyl benzophenone, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended based on the predicted solubility gaps.
Solvent Selection Logic
Good Solvent: Ethyl Acetate or Acetone (High solubility, steep curve).
Anti-Solvent: n-Heptane or Water (Low solubility).
Process: Dissolve in warm Ethyl Acetate
Filter Add n-Heptane slowly Cool to 278 K.
Figure 2: Recommended purification workflow based on predicted solubility differentials.
References
Experimental Protocol Standard: Tang, S., et al. "Solubility Determination and Thermodynamic Models for 2-Methoxy-4-nitroaniline in Twelve Organic Solvents." Journal of Chemical & Engineering Data, 2020. Link
Benzophenone Reference Data: Jiang, X., et al. "Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents." Journal of Chemical & Engineering Data, 2018. Link
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water." Journal of Chemical Thermodynamics, 1999. Link
Formulation guidelines for UV-curable coatings with benzophenone derivatives
Abstract & Scope This technical guide provides a rigorous protocol for formulating, curing, and validating UV-curable acrylate coatings utilizing Benzophenone (BP) and its derivatives as Type II photoinitiators. While ub...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide provides a rigorous protocol for formulating, curing, and validating UV-curable acrylate coatings utilizing Benzophenone (BP) and its derivatives as Type II photoinitiators. While ubiquitous in industrial coatings, BP systems require precise stoichiometric balancing with amine synergists to overcome oxygen inhibition and ensure full conversion. This guide addresses the mechanistic foundation, formulation stoichiometry, and Critical Quality Attributes (CQAs) necessary for high-performance coatings in medical devices, packaging, and optical films.
Mechanistic Foundation: The Type II System
Unlike Type I (cleavage) initiators, Benzophenone cannot generate radicals autonomously. It relies on a bimolecular reaction with a hydrogen donor (co-initiator), typically a tertiary amine.[1]
The Mechanism:
Excitation: BP absorbs UV energy (approx. 250–340 nm), transitioning from a ground singlet state (
) to an excited singlet () and rapidly crossing to a triplet state ().
Abstraction: The excited triplet BP abstracts a hydrogen atom from the carbon
to the nitrogen of the amine synergist.
Radical Generation: This produces two radicals:
The Ketyl Radical (from BP): Sterically bulky and relatively stable; it does not initiate polymerization efficiently but can terminate chains.
The Aminoalkyl Radical (from Amine): The active species that initiates the acrylate polymerization.[2]
Visualizing the Pathway:
Figure 1: The bimolecular Type II photoinitiation pathway. Note that the amine-derived radical drives the cure, while the benzophenone-derived radical largely acts as a terminator.
Formulation Guidelines
The Photoinitiator Package (The Engine)
The ratio of BP to Amine is the single most critical variable. An imbalance leads to under-cure (tackiness) or excessive yellowing/plasticization.
Benzophenone Derivatives:
Standard Benzophenone: Cost-effective, high migration (Not FDA compliant for direct food contact).
EDB (Ethyl-4-dimethylaminobenzoate): High efficiency, but volatile.
Acrylated Amines (Oligomeric): Best for low odor and low migration. The amine becomes bound into the polymer backbone.
Oxygen Inhibition Mitigation
Oxygen quenches the triplet state of BP and scavenges the carbon-centered radicals.
Strategy: Formulate with a slight molar excess of amine . The amine consumes oxygen via a peroxidation mechanism, effectively "scrubbing" the surface to allow polymerization to proceed.
H-Donor. Rule of Thumb: 1:1 to 1:1.5 ratio with BP.
Additives
Silicone/Flow Agents
0.1 - 0.5
Surface wetting and slip.
Experimental Protocol: Preparation & Curing
Phase 1: Mixing (High Shear)
Charge: Add Monomers (Reactive Diluents) to the vessel first.
Dissolution: Add Benzophenone. Mix at High Shear (1000–1500 RPM) for 10–15 minutes until fully dissolved. Note: BP is a solid; ensure no crystals remain.
Oligomer Addition: Add viscous oligomers slowly to prevent air entrapment. Reduce speed to 500 RPM.
Synergist Addition: Add Amine Synergist last to prevent premature interaction.
Degassing: Vacuum degas or let stand for 30 mins to remove micro-bubbles.
Phase 2: Application & Curing
Substrate: Polycarbonate or Glass (cleaned with Isopropanol).
Application: Use a #10 to #20 Wire Wound Rod (Drawdown bar) to achieve 12–25 microns dry film thickness.
UV Source: Medium Pressure Mercury Arc Lamp (H-Bulb).
Why H-Bulb? BP absorbs strongly in the UVC/UVB range (250–300 nm). LED lamps (395 nm) are ineffective for unmodified BP systems.
Dose: Target 300–600 mJ/cm² (UVA/B/C combined).
Validation & Characterization (QC)
To ensure scientific integrity, the cure must be validated quantitatively.
Degree of Conversion (FTIR)
Use Fourier Transform Infrared Spectroscopy (FTIR) in Attenuated Total Reflectance (ATR) mode.
Application Note: 4'-Carboethoxy-3-morpholinomethyl benzophenone in Radical Polymerization
Executive Summary This technical guide details the application of 4'-Carboethoxy-3-morpholinomethyl benzophenone (CEMB) , a specialized functionalized photoinitiator. Unlike standard Benzophenone (BP), CEMB integrates a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the application of 4'-Carboethoxy-3-morpholinomethyl benzophenone (CEMB) , a specialized functionalized photoinitiator. Unlike standard Benzophenone (BP), CEMB integrates a hydrogen-donating morpholine moiety directly into the chromophore structure via a Mannich base linkage.
Key Advantages:
Self-Initiating Capability: Acts as a "one-component" Type II system, reducing the need for volatile, odorous amine co-initiators.
Reduced Oxygen Inhibition: The morpholine moiety effectively scavenges oxygen, a common inhibitor in radical curing.
Surface Anchoring: The 4'-carboethoxy (ester) group provides a chemical handle for post-polymerization functionalization or surface grafting.
Chemical Identity & Mechanistic Insight[1][2][3]
Structure-Property Relationship
CEMB operates on the Norrish Type II mechanism. Standard benzophenone requires a separate hydrogen donor (co-initiator) to generate radicals. In CEMB, the morpholinomethyl group serves as an intramolecular or pseudo-intramolecular hydrogen donor.
Chromophore: Benzophenone core (Absorbs UV
nm, tails to 365 nm).
H-Donor Site: The methylene protons
to the morpholine nitrogen.
Functional Handle: The ethyl ester group at the 4' position allows for hydrolysis to carboxylic acid, enabling coupling to biomolecules or inorganic surfaces.
Photochemical Mechanism
Upon UV irradiation, the benzophenone moiety excites to the Singlet state (
) and undergoes Intersystem Crossing (ISC) to the Triplet state (). This triplet state forms an exciplex with the morpholine nitrogen. Hydrogen abstraction occurs from the morpholine -carbon, generating two radicals:
Ketyl Radical: Generally stable/inactive (terminator).
Aminoalkyl Radical: The active species that initiates polymerization.[1]
Figure 1: Photochemical pathway of CEMB. The morpholine group facilitates rapid H-abstraction, bypassing the diffusion limits of bimolecular systems.
Application Contexts
Low-Odor UV Coatings
Traditional amine co-initiators (e.g., EDB, DMB) are volatile and prone to "blooming" (migrating to the surface). CEMB's higher molecular weight and bound amine structure significantly reduce migration and odor, making it ideal for food packaging coatings (subject to regulatory compliance) and indoor varnishes.
Hydrogel Synthesis (Biomedical)
The morpholine group imparts moderate polarity. When used with hydrophilic monomers like PEGDA (Polyethylene Glycol Diacrylate) or HEMA (2-Hydroxyethyl methacrylate) , CEMB can be dispersed in aqueous-organic co-solvent systems to create hydrogels for tissue engineering.
Experimental Protocols
Protocol A: Preparation of UV-Curable Resin (Standard Acrylate)
Objective: Formulate a high-speed, low-odor clear coat.
Trigger UV light ON after 5 seconds of background collection.
Irradiate for 60 seconds.
Analysis:
Track the acrylate peak at 810 cm⁻¹ (twisting vibration) or 1407 cm⁻¹ .
Calculate Conversion (
) using the formula:
Where is the peak area before UV, and is the peak area at time .
Expected Results Table:
Formulation
Peak Conversion (60s)
Rate of Polymerization ()
Notes
Benzophenone + MDEA (Control)
85%
High
Strong amine odor, yellowing.
CEMB (2 wt%)
82%
Medium-High
Low odor , minimal yellowing.
CEMB (4 wt%)
91%
High
Excellent surface cure (O2 resistance).
Synthesis of CEMB (Mannich Reaction)
For researchers needing to synthesize the molecule in-house from precursors.
Figure 2: Synthetic routes.[2][3] The direct Mannich condensation is preferred for atom economy, while the bromination route offers higher yields if the Mannich reaction is sluggish.
Synthesis Protocol (Mannich Route):
Reactants: Combine 4-carboethoxybenzophenone, paraformaldehyde (1.2 eq), and morpholine (1.2 eq) in ethanol.
Catalyst: Add catalytic HCl (conc.).
Reflux: Heat to 80°C for 12-24 hours.
Workup: Neutralize with NaHCO3, extract with DCM, and recrystallize from Ethanol/Hexane.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Tacky Surface
Oxygen Inhibition
Increase CEMB concentration (morpholine acts as O2 scavenger) or increase UV intensity.
Haze in Resin
Solubility Limit
Predissolve CEMB in a polar monomer (e.g., IBOA) before adding to the main oligomer.
Yellowing
Thermal Degradation
Reduce UV exposure time; the morpholine radical can oxidize to colored species if over-cured.
References
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH. (Standard reference for Type II mechanisms).
Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Discusses Mannich base efficiency).
BenchChem. (2025).[4][1][3] Synthesis and Applications of Morpholinomethyl Benzophenone Derivatives. (General protocols for Mannich base initiators).
Jiang, X., et al. (2006). Synthesis and photoinitiating behavior of water-soluble benzophenone derivatives. Polymer. (Context for water-compatible/PEGDA applications).
Procedure for esterification of benzophenone derivatives
Application Note: Strategic Esterification of Benzophenone Derivatives for Photoaffinity Labeling Part 1: Strategic Overview & Mechanism In drug discovery, benzophenone derivatives are indispensable as Photoaffinity Labe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Esterification of Benzophenone Derivatives for Photoaffinity Labeling
Part 1: Strategic Overview & Mechanism
In drug discovery, benzophenone derivatives are indispensable as Photoaffinity Labeling (PAL) probes. The benzophenone moiety acts as a "chemical harpoon": upon irradiation at 350–360 nm, the ketone generates a triplet diradical that covalently crosslinks to nearby proteins (e.g., drug targets), allowing for target identification.
The critical synthetic challenge is attaching this "harpoon" to a drug molecule or ligand without destroying the biological activity of the ligand. This is most commonly achieved via esterification .
The Chemical Challenge
Benzophenone-4-carboxylic acid is the standard scaffold. However, the electron-withdrawing nature of the diaryl ketone system reduces the nucleophilicity of the carboxylate oxygen while increasing the electrophilicity of the carbonyl carbon.
Implication: Standard Fischer esterification (acid reflux) is often too harsh for complex drug pharmacophores.
Solution: We utilize activation strategies—specifically Steglich Coupling (DCC/DMAP) for sensitive substrates and Acid Chloride Activation (Oxalyl Chloride) for robust, steric-hindered systems.
Method Selection Matrix
Use the following decision tree to select the appropriate protocol for your specific substrate.
Figure 1: Decision matrix for selecting the optimal esterification route based on substrate stability and type.
Part 2: Detailed Protocols
Method A: Steglich Esterification (The "Mild" Route)
Best for: Conjugating Benzophenone-4-carboxylic acid to complex, acid-sensitive drug pharmacophores.
Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, generating a reactive N-acylpyridinium intermediate that rapidly reacts with the alcohol.
Figure 2: The Steglich catalytic cycle. DMAP is essential to suppress the non-productive N-acylurea rearrangement.
Method B: Acid Chloride Activation (The "Robust" Route)
Best for: Sterically hindered alcohols or scale-up synthesis where acidic conditions are tolerated.
Principle: Converting the carboxylic acid to an acid chloride using Oxalyl Chloride is milder than Thionyl Chloride (
) and produces volatile byproducts (), simplifying purification.
Reagents:
Benzophenone-4-carboxylic acid (1.0 equiv)
Oxalyl Chloride (1.5 equiv)
DMF (Catalytic, 1-2 drops)
Target Alcohol (1.0 equiv)
Triethylamine (
) or Pyridine (2.0 equiv)
Solvent: Anhydrous DCM or THF.
Step-by-Step Procedure:
Activation: Suspend Benzophenone-4-carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) under
.
Catalysis: Add 1 drop of dry DMF (essential for forming the Vilsmeier-Haack intermediate).
Chlorination: Add Oxalyl Chloride (1.5 mmol) dropwise at 0°C.
Safety: Vigorous evolution of CO and
gas will occur. Ensure proper ventilation.
Completion: Stir at RT for 2 hours until gas evolution ceases and the solution becomes clear.
Evaporation (Critical): Concentrate the solution in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 mL).
Coupling: Add the Target Alcohol (1.0 mmol) and Triethylamine (2.0 mmol) to the acid chloride solution at 0°C.
Workup: Stir for 4 hours. Wash with water, 0.1N HCl, and brine. Concentrate and purify via chromatography.
Part 3: Data & Troubleshooting
Quantitative Comparison of Methods
Feature
Steglich (Method A)
Acid Chloride (Method B)
Reaction pH
Near Neutral
Basic (during coupling), Acidic (activation)
Substrate Tolerance
High (Acid-labile groups OK)
Medium (Avoid acid-labile groups)
Byproduct Removal
Filtration (DCU)
Evaporation (Gases)
Typical Yield
70–85%
85–95%
Key Risk
-acylurea rearrangement (if no DMAP)
Hydrolysis (if wet solvents used)
QC Specifications (Self-Validation)
To ensure the protocol worked, verify the following spectral signatures:
IR Spectroscopy:
Disappearance of broad -OH stretch (3300–2500
).
Appearance of Ester Carbonyl stretch at ~1720–1735
.
retention of Ketone Carbonyl (Benzophenone) at ~1650–1660
.
1H NMR (CDCl3):
Benzophenone aromatic protons: Two multiplets at
7.4–7.8 ppm.
Alpha-protons of the alcohol part (O-CH -R): Significant downfield shift (typically +0.5 to +1.0 ppm) compared to the free alcohol.
References
Suva, L. J., et al. (1997).[2] "Design, synthesis and utility of novel benzophenone-containing calcitonin analogs for photoaffinity labeling." Journal of Pharmacology and Experimental Therapeutics. Link
Neises, B., & Steglich, W. (1978).[3][4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link
Common Organic Chemistry. (2023). "Steglich Esterification Mechanism and Conditions." Link
AAT Bioquest. (2023). "Benzophenone Succinimidyl Ester: Usage in Photoaffinity Labeling." Link
Master Organic Chemistry. (2022). "Fischer Esterification vs. Acid Chloride Methods." Link
Technical Application Note: Storage and Handling of 4'-Carboethoxy-3-morpholinomethyl benzophenone
Abstract & Compound Profile 4'-Carboethoxy-3-morpholinomethyl benzophenone (CAS 898765-26-9) is a specialized intermediate often utilized in the synthesis of pharmaceutical agents, particularly those targeting inflammato...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Compound Profile
4'-Carboethoxy-3-morpholinomethyl benzophenone (CAS 898765-26-9) is a specialized intermediate often utilized in the synthesis of pharmaceutical agents, particularly those targeting inflammatory pathways or kinase inhibition.[1] Its structure combines a photo-active benzophenone core with a hydrolytically sensitive ethyl ester and a redox-active morpholine ring.
This guide defines the rigorous protocols required to maintain the structural integrity of this compound. Improper handling can lead to three primary degradation pathways: ester hydrolysis , N-oxidation , and photochemical radical formation .
Physicochemical Specifications
Property
Value
Notes
CAS Number
898765-26-9
Unique Identifier
Formula
C₂₁H₂₃NO₄
Molecular Weight
353.41 g/mol
Physical State
Off-white to yellow solid
May appear oily if impure
LogP (Predicted)
~3.7
Lipophilic; low water solubility
pKa (Predicted)
~7.5 (Morpholine N)
Basic center; forms salts with acids
Solubility
DMSO (>20 mg/mL), Ethanol, DCM
Insoluble in neutral water
Critical Storage Protocols
The stability of 4'-Carboethoxy-3-morpholinomethyl benzophenone relies on controlling three environmental variables: Temperature , Atmosphere , and Light .
A. Solid State Storage
Temperature: Long-term storage (>1 month) requires -20°C . Short-term usage (<1 month) is permissible at 2-8°C .
Atmosphere: The morpholine moiety is susceptible to slow oxidation. Store under an inert atmosphere (Argon or Nitrogen) if possible.
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene , as benzophenones can leach plasticizers over time.
Desiccation: Store in a desiccator or with silica gel packs. Moisture promotes ester hydrolysis, converting the compound to its corresponding carboxylic acid (4'-Carboxy-3-morpholinomethyl benzophenone).
B. Solution State Storage
Solvent Choice: Anhydrous DMSO is the preferred vehicle for stock solutions. Avoid protic solvents (Methanol/Water) for long-term storage to prevent solvolysis.
Stability Window:
-80°C: 6 months (in DMSO)
-20°C: 1 month
4°C: < 48 hours
Room Temp: Use immediately.
Freeze/Thaw: Limit to a maximum of 3 cycles . Aliquot stocks immediately after preparation.
Handling & Safety (HSE)
Signal Word: WARNING
GHS Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).
Engineering Controls: Always manipulate this compound inside a certified chemical fume hood.
PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.
Spill Protocol: Adsorb with vermiculite. Do not use water initially, as this may spread the lipophilic compound. Clean surface with Ethanol followed by soap and water.
Solubilization & Preparation Protocol
This protocol ensures complete dissolution while minimizing degradation risks.
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid (hygroscopic risk).
Weighing: Weigh the required mass (e.g., 3.53 mg for a 10 mM stock in 1 mL).
Solvent Addition: Add anhydrous DMSO to the center of the vial.
Dissolution:
Step A: Vortex at medium speed for 30 seconds.
Step B: If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes. Do not heat.
Inspection: Hold the vial up to a light source. The solution should be clear and free of turbidity.
Aliquot & Freeze: Immediately dispense into single-use aliquots (e.g., 50 µL) and store at -20°C or -80°C.
Workflow Visualization
The following diagram outlines the decision logic for handling and storage.
Figure 1: Standard Operating Procedure (SOP) for the solubilization and storage of 4'-Carboethoxy-3-morpholinomethyl benzophenone.
Quality Control (QC) Methodology
To verify the purity of the compound after storage, use the following HPLC method. This detects the primary degradation product (the hydrolyzed carboxylic acid).
Detection: UV at 254 nm (Benzophenone absorption) and 210 nm.
Expected Result: The ester (parent) is more hydrophobic and will elute later than the hydrolyzed acid impurity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24724679, 4'-Carboethoxy-3-morpholinomethyl benzophenone. Retrieved from [Link]
Technical Support Guide: Troubleshooting Aqueous Solubility of 4'-Carboethoxy-3-morpholinomethyl benzophenone
Prepared by: Senior Application Scientist, Experimental Solutions Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges...
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4'-Carboethoxy-3-morpholinomethyl benzophenone in aqueous media. Our approach is to explain the causal physicochemical principles behind its poor solubility and to provide structured, validated protocols to overcome these issues effectively.
Understanding the Molecule: Physicochemical Profile
4'-Carboethoxy-3-morpholinomethyl benzophenone (CAS: 898765-26-9) is a complex organic molecule whose structure dictates its behavior in aqueous solutions.[1][2] The parent benzophenone core is highly lipophilic and practically insoluble in water.[3][4][5] The solubility is influenced by two key functional groups: a basic morpholinomethyl group and a carboethoxy (ethyl ester) group.
Property
Value
Significance for Solubility
Molecular Formula
C₂₁H₂₃NO₄
Indicates a relatively large, carbon-rich structure, contributing to hydrophobicity.[1][2]
Molecular Weight
353.41 g/mol
A higher molecular weight often correlates with lower aqueous solubility.[1][6]
Key Functional Groups
Benzophenone Core
Large, nonpolar aromatic structure; the primary driver of poor water solubility.[5][7]
Morpholinomethyl Group
Contains a tertiary amine, which is basic. This group is the primary target for solubility enhancement via pH modification.[8][9][10]
Carboethoxy Group
An ethyl ester that contributes to the molecule's lipophilicity.
Predicted LogP (XLogP3-AA)
3.4
A positive LogP value indicates higher solubility in lipids (octanol) than in water, confirming its hydrophobic nature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial high-level questions that researchers commonly face.
Q1: Why is my 4'-Carboethoxy-3-morpholinomethyl benzophenone not dissolving in neutral water?
A: The compound's insolubility in neutral water (pH ~7.0) is expected due to its molecular structure. The large, aromatic benzophenone backbone is inherently hydrophobic ("water-fearing") and dominates the molecule's character.[3][5] While the morpholino group can interact with water, these interactions are insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH.
Q2: What is the most critical functional group on this molecule for solubility enhancement?
A: The morpholinomethyl group is the most important target for increasing aqueous solubility. The nitrogen atom in the morpholine ring is a tertiary amine, which is a weak base.[10] This basicity allows it to accept a proton (H⁺) in an acidic environment, forming a positively charged ammonium salt. This charged species is significantly more water-soluble due to favorable ion-dipole interactions with water molecules.[9][11]
Q3: What is the most logical first strategy to try for solubilization?
A:pH adjustment is the most direct and scientifically logical first step. By lowering the pH of the aqueous medium, you can protonate the basic morpholino group, converting the molecule into a more soluble salt form. This is a standard and highly effective technique for compounds containing basic amine functionalities.[6][12]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific experimental challenges.
Guide 1: Complete Insolubility in Neutral Water - The pH Adjustment Protocol
Problem: "My compound precipitates or forms an insoluble suspension when added to a neutral buffer or water."
Scientific Rationale: As established, the tertiary amine of the morpholino group is basic. By adding an acid, you can shift the equilibrium towards the protonated, cationic form of the molecule, which is vastly more soluble in polar solvents like water. The goal is to lower the pH to a point where a sufficient concentration of the compound is in its charged, soluble state.[9][11]
Caption: Effect of pH on the ionization and solubility of the amine group.
Experimental Protocol: Solubilization via pH Adjustment
Prepare the Vehicle: Start with your desired aqueous buffer (e.g., PBS, Tris). If using unbuffered water, be aware that the final pH will be determined solely by the added acid.
Weigh the Compound: Accurately weigh the required amount of 4'-Carboethoxy-3-morpholinomethyl benzophenone to achieve your target final concentration.
Create a Slurry: Add a small amount of the aqueous vehicle to the solid compound to create a thick slurry or suspension. This increases the surface area for dissolution.
Acidification: While stirring vigorously, add a dilute acid solution (e.g., 1 M HCl, 1 M Citric Acid) dropwise.
Monitor Dissolution: Continue adding acid and stirring until the solid material completely dissolves, resulting in a clear solution.
Measure and Adjust pH: Use a calibrated pH meter to measure the final pH of the solution. If necessary, adjust further to meet your experimental requirements, but be cautious not to raise the pH to a point where precipitation re-occurs.
Final Volume Adjustment: Once fully dissolved at the desired pH, add the remaining aqueous vehicle to reach the final target volume and concentration.
Parameter
Recommendation
Rationale
Recommended Acids
1 M HCl, 1 M Citric Acid
HCl is a strong acid providing immediate pH change. Citric acid is a weaker organic acid, useful for buffering capacity.
Starting pH Target
pH 4.0 - 5.0
This range is typically sufficient to protonate tertiary amines (most have pKa's > 8.0) without being overly acidic for many applications.
Caution
Ester Hydrolysis
Be aware that prolonged exposure to very low (<3) or high (>8) pH can potentially lead to the hydrolysis of the carboethoxy (ester) group. Prepare solutions fresh.
Guide 2: pH Adjustment is Insufficient or Incompatible - The Co-solvent Approach
Problem: "My experimental system is pH-sensitive, or the compound still doesn't dissolve even at a low pH."
Scientific Rationale: Co-solvency is a technique where a water-miscible organic solvent is added to water to reduce the overall polarity of the solvent system.[13][14] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making it energetically more favorable for the solute to dissolve.[15][16] Co-solvents essentially make the water "less polar" and more "like" the hydrophobic compound.
Caption: A logical workflow for developing a co-solvent system.
Experimental Protocol: Solubilization using Co-solvents
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (see table below). DMSO and Ethanol are common starting points.
Prepare a High-Concentration Stock: Dissolve the 4'-Carboethoxy-3-morpholinomethyl benzophenone in a minimal amount of 100% co-solvent to create a concentrated stock solution (e.g., 10-100 mM). The compound should be freely soluble in most organic solvents.
Dilute into Aqueous Medium: While vortexing or stirring the final aqueous buffer, slowly add the required volume of the concentrated stock solution to achieve the final desired concentration. Adding the stock to the buffer (and not the other way around) helps prevent immediate precipitation.
Observe for Clarity: Check the final solution for any signs of precipitation or cloudiness.
Optimize if Necessary: If precipitation occurs, the percentage of co-solvent in the final solution is too low. You can either (a) increase the final percentage of the co-solvent (if tolerated by your assay) or (b) try a different co-solvent. A common goal is to keep the final co-solvent concentration below 1% or 0.5% v/v in biological assays.
Co-solvent
Properties & Use Cases
Typical Final Conc. (Cell-based Assays)
DMSO
Strong solubilizer for nonpolar compounds. Widely used but can have cellular effects.
< 0.5% v/v
Ethanol
Less toxic than DMSO for many cell lines. Good solubilizing power.
< 1.0% v/v
Propylene Glycol (PG)
Common pharmaceutical excipient, generally low toxicity.
1-5% v/v
Polyethylene Glycol 400 (PEG 400)
Low molecular weight PEG, low toxicity, often used in formulations.[16]
1-5% v/v
Guide 3: Organic Solvents Must Be Avoided - Advanced Solubilization Excipients
Problem: "My experiment cannot tolerate any organic solvents, even at low concentrations (e.g., in vivo studies, sensitive cell lines)."
Scientific Rationale: In such cases, formulation strategies using solubilizing excipients like surfactants or cyclodextrins are required. These molecules work by creating micro-environments that shield the hydrophobic compound from the bulk water.
Method A: Surfactants
Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[17] Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[18] The hydrophobic drug partitions into the hydrophobic core of the micelle, while the hydrophilic exterior makes the entire complex water-soluble.[18][19]
Surfactant
Type
Typical CMC (in water)
Common Use
Polysorbate 20 (Tween® 20)
Non-ionic
~0.06 mM
Common in biological assays (e.g., ELISAs).
Polysorbate 80 (Tween® 80)
Non-ionic
~0.012 mM
Frequently used in pharmaceutical formulations.[12][20]
Triton™ X-100
Non-ionic
~0.24 mM
Effective solubilizer, but can be harsher on cell membranes.
Method B: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[21] They can encapsulate a hydrophobic "guest" molecule, like our benzophenone derivative, into their central cavity, forming a water-soluble "inclusion complex."[21][22][23] This effectively masks the drug's hydrophobicity from the water.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[24]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Experimental Protocol: Solubilization using Cyclodextrins
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous vehicle to make a stock solution (e.g., 10-40% w/v).
Add the Compound: Add the powdered 4'-Carboethoxy-3-morpholinomethyl benzophenone directly to the cyclodextrin solution.
Facilitate Complexation: Vigorously mix the solution. This process can be enhanced by:
Sonication: Use a bath sonicator for 15-30 minutes.
Heating: Gently warm the solution (e.g., to 40-50 °C) while stirring, then allow it to cool to room temperature.
Ensure Clarity: Continue mixing until the solution is completely clear. This indicates the formation of the inclusion complex.
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining undissolved particulates and to sterilize it for biological applications.
Summary of Strategies
Method
Mechanism
Pros
Cons
Best For...
pH Adjustment
Protonation of the basic morpholino group to form a soluble salt.[11]
Simple, inexpensive, uses minimal reagents.
Not suitable for pH-sensitive assays; risk of ester hydrolysis at extreme pH.
Initial screening; experiments tolerant of acidic conditions.
Co-solvents
Reduces the polarity of the aqueous solvent system.[14]
Highly effective for very hydrophobic compounds; easy to prepare stock solutions.
Potential for solvent toxicity in biological systems; may affect protein structure.
In vitro assays where final solvent concentration can be kept low and controlled.
Surfactants
Encapsulation of the compound within micelles.[18][20]
Avoids organic solvents; effective at low concentrations (above CMC).
Can interfere with some assays; may disrupt cell membranes at high concentrations.
Cell-based assays intolerant of organic solvents; formulation development.
Cyclodextrins
Formation of a water-soluble inclusion complex.[21][22]
Excellent safety profile; low toxicity; avoids organic solvents and detergents.[22][23]
Can be more expensive; may require more energy (sonication/heating) to prepare.
Sensitive biological systems, in vivo studies, and pharmaceutical formulations.
References
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stabilization of Morpholinomethyl Benzophenone Chemistries[1]
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Audience: R&D Scientists, Formulators, Material Engineers
Executive Summary
Morpholinomethyl benzophenone derivatives (classically exemplified by 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone or similar
-amino ketones like Irgacure 369/907) are high-performance Norrish Type I photoinitiators (PIs).[1] They are prized for their high reactivity and ability to cure pigmented or thick films due to their red-shifted absorption tails.[1]
However, this same absorption profile and the presence of the morpholine moiety create a significant challenge: Yellowing . This guide provides a root-cause analysis and self-validating protocols to minimize this phenomenon without sacrificing cure speed.
Module 1: The Chemistry of Color (Diagnostics)
Q: Why does my coating yellow immediately upon cure versus over time?
A: You are likely observing two distinct mechanisms. Differentiating them is critical for the solution.
Immediate Yellowing (Intrinsic & Photoproducts):
Intrinsic Absorption: Morpholinomethyl benzophenones have an absorption tail extending into the visible spectrum (380–420 nm). High concentrations result in a native yellow cast.
Recombination Chromophores: Upon UV irradiation, the molecule undergoes
-cleavage. The resulting morpholino-methyl radicals are highly reactive.[1] If they do not initiate polymerization immediately, they can recombine or react with oxygen to form quinoid-like structures or conjugated imines, which are intensely colored.
Long-Term Yellowing (Oxidative Degradation):
Amine Oxidation: The morpholine ring contains a secondary or tertiary amine structure. Over time, environmental oxygen attacks this site, leading to N-oxide formation and subsequent degradation into yellow/brown nitro-species.[1]
Thermal History: If the coating is subjected to thermal post-curing, the amine moiety accelerates the formation of conjugated double bonds in the polymer backbone (polyenes).
Visualizing the Failure Mode:
Figure 1: Kinetic pathway of color formation.[1] Note that yellowing is a competing reaction to the desired polymerization.
Module 2: Formulation Strategies
Q: Can I just reduce the photoinitiator concentration?
A: Yes, but only to a limit defined by Oxygen Inhibition .
Morpholinomethyl PIs are often selected because they overcome oxygen inhibition effectively. Reducing them too much leads to surface tack.
The Solution: The "Sandwich" or Blend Approach
Instead of using the morpholino PI as the sole initiator, blend it with non-yellowing PIs or synergists.
Component
Role
Recommended Ratio
Mechanism of Action
Morpholino PI
Through-cure & Speed
0.5% - 1.5%
Drives conversion deep in the film; susceptible to yellowing.[1]
-Hydroxy Ketone
Surface Cure
2.0% - 3.0%
(e.g., 1-Hydroxycyclohexyl phenyl ketone).[1] Excellent surface cure, non-yellowing, protects the morpholino PI from surface oxygen.
Phosphite Antioxidant
Stabilizer
0.5%
Reduces hydroperoxides formed during cure before they become chromophores.
HALS
Long-term Stability
1.0%
Scavenges radicals formed during aging.[1] Crucial: Use a non-basic (NOR) HALS to avoid acid-base interactions with the curing resin.[1]
Q: Which specific additives neutralize the "Amine Yellowing"?
A: You must intercept the oxidation of the morpholine ring.
Phosphites (The Bleaching Agent): Organophosphites (e.g., reactive liquid phosphites) reduce quinones and peroxides back to colorless alcohols or phenols. They act as "process stabilizers" during the high-energy UV cure.
Optical Brighteners: In extreme cases, adding a fluorescent whitening agent (0.01-0.05%) that absorbs UV and emits blue light can visually mask the yellow tone (Delta b* compensation).
Module 3: Process Optimization
Q: Does the lamp type affect the yellowing index (YI)?
A: Drastically.
Mercury Arc (H-bulb): High output in short-wave UV (UVC).[1] This generates excessive surface heat and can degrade the morpholine ring thermally.
Gallium (V-bulb) or LED (395nm): These match the absorption tail of morpholinomethyl benzophenone better.
Recommendation: Use a 395nm LED for the bulk cure. The monochromatic light activates the PI efficiently without the "waste" heat of broad-spectrum lamps that accelerates thermal yellowing [1].
Q: How do I troubleshoot a sudden spike in YI?
Follow this logic gate to isolate the variable.
Figure 2: Diagnostic flowchart for isolating yellowing sources.
Module 4: Validation Protocols
To ensure scientific integrity, you must validate your formulation using a self-validating system.[1] Do not rely on visual inspection.
Protocol: Comparative Yellowing Index (YI) Analysis
Objective: Quantify the contribution of the PI versus the resin to yellowing.
Materials:
Spectrophotometer (CIELAB geometry).
Glass or Quartz slides (non-absorbing).
Control Resin (Resin + PI).
Stabilized Resin (Resin + PI + Phosphite + HALS).
Step-by-Step:
Baseline Calibration: Measure the
values of the uncured liquid resin in a quartz cell. This is your .
Film Preparation: Draw down a 50-micron film on glass.[1]
Schwalm, R. (2006). UV Coatings: Basics, Recent Developments and New Applications. Elsevier.
Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerization. Wiley-Sita.[1] (Source for morpholinomethyl benzophenone absorption spectra and cleavage mechanisms).
Valet, A. (2019). "Light Stabilizers for UV Cured Coatings."[2][3][4][5] Paint & Coatings Industry Magazine. (Authoritative guide on HALS/Phosphite interactions).
IGM Resins. (2020). Omnirad 369 Technical Data Sheet. (Confirming absorption tails and solubility parameters for morpholino-ketones).
BASF. (2010). Irgacure® 907 / 369 Guidelines for Use.
Technical Support Center: Strategies for 3-Position Substitution of Benzophenone
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing substit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing substituents at the sterically hindered 3-position (meta-position) of the benzophenone scaffold. Benzophenone and its derivatives are crucial building blocks in medicinal chemistry and materials science.[1][2][3][4] However, functionalizing the meta-position presents significant synthetic challenges due to electronic and steric factors.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these syntheses. The advice herein is grounded in established mechanistic principles and field-proven experimental insights to empower you to overcome these synthetic hurdles.
Troubleshooting Guide: Common Issues in 3-Position Benzophenone Substitution
This section addresses prevalent problems encountered during the synthesis of 3-substituted benzophenones, offering a systematic approach to diagnosing and resolving them.
Issue 1: Low or No Yield in Friedel-Crafts Acylation
Scenario: You are attempting a Friedel-Crafts acylation of a monosubstituted benzene with a substituted benzoyl chloride, aiming for a meta-substituted benzophenone, but the reaction yields are disappointingly low or non-existent.
Root Cause Analysis:
Deactivating Substituents: The Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction.[5][6] If the starting benzene derivative contains a deactivating group (e.g., -NO₂, -CN, -COR), the aromatic ring is rendered too electron-poor to react with the acylium ion electrophile.[7]
Steric Hindrance: While the primary directing effect of many substituents is ortho and para, significant steric bulk on either the substrate or the acylating agent can inhibit the reaction.[8][9]
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation with basic functional groups on the substrates or by moisture in the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedel-Crafts acylation.
Corrective Actions:
Substrate Evaluation:
Assess the electronic nature of the substituent on your benzene starting material. If it is strongly deactivating, consider an alternative synthetic strategy. For moderately deactivated substrates, more forcing conditions may be required.
Catalyst and Reagent Purity:
Use a fresh, anhydrous Lewis acid catalyst. A stoichiometric amount is often necessary as the product ketone complexes with the catalyst.[5]
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent moisture from quenching the catalyst.
Reaction Conditions:
Temperature: Gradually increase the reaction temperature. Some acylations require heating to proceed at a reasonable rate.[10]
Solvent: While non-polar solvents like CS₂ or dichloromethane are common, for less reactive substrates, a more polar solvent like nitrobenzene can be beneficial.[11]
Issue 2: Poor Regioselectivity - Predominance of Ortho/Para Isomers
Scenario: Your reaction produces a mixture of isomers, with the desired meta-product being the minor component.
Root Cause Analysis:
Directing Effects: Most activating and ortho, para-directing groups will favor substitution at the ortho and para positions. The inherent electronic preference of the substrate is the primary driver of regioselectivity in EAS.[12]
Steric Factors: While large groups can disfavor ortho substitution, this often leads to an increased proportion of the para product, not the meta.[9]
Corrective Actions:
Blocking Groups: Introduce a bulky, removable blocking group at the para-position to sterically hinder para-substitution and favor meta-acylation. The t-butyl group is a classic example that can be removed after the desired substitution.[13]
Fries Rearrangement: An alternative route involves the Fries rearrangement of a phenyl ester. This reaction can provide access to hydroxybenzophenones, which can then be further modified. The regioselectivity of the Fries rearrangement is temperature-dependent, with lower temperatures favoring para-acylation and higher temperatures favoring ortho-acylation. While not a direct route to meta-substitution, it provides a different substitution pattern that can be synthetically useful.[14]
Frequently Asked Questions (FAQs)
Q1: How can I achieve meta-substitution on an activated benzene ring that strongly directs ortho/para?
For substrates with powerful ortho, para-directing groups (e.g., -OCH₃, -NR₂), classical Friedel-Crafts acylation is unlikely to yield the meta-product. In these cases, a more strategic approach is required.
Directed Ortho-Metalation (DoM):
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution.[15] A directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho-position.[15][16]
To achieve meta-substitution using this strategy, one can employ a "remote metalation" approach or use a starting material where the desired substitution position is ortho to a DMG.
Example Workflow for Meta-Substitution via DoM:
Substrate Design: Start with a benzene derivative where a DMG is positioned to direct metalation to the carbon that will become the 3-position of the final benzophenone.
Metalation: Treat the substrate with a strong lithium base (e.g., n-BuLi, s-BuLi/TMEDA) at low temperature (-78 °C) to generate the aryllithium species.[17][18]
Transmetalation (Optional but Recommended for Cross-Coupling): Transmetalate the aryllithium with a zinc or boron species to form a more stable organometallic reagent.
Electrophilic Quench or Cross-Coupling: React the organometallic intermediate with a suitable benzoyl chloride or perform a palladium-catalyzed cross-coupling reaction with a substituted aryl halide.
Caption: General workflow for Directed Ortho-Metalation.
Q2: What are the best modern cross-coupling methods to overcome steric hindrance at the 3-position?
Modern palladium and nickel-catalyzed cross-coupling reactions offer excellent solutions for forging C-C bonds at sterically congested positions.
Key Strategies:
Ligand Selection: The choice of ligand is paramount.[19] For sterically demanding couplings, bulky, electron-rich phosphine ligands are often essential.
Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective in promoting the difficult oxidative addition and reductive elimination steps in Suzuki and Negishi couplings.[10][19]
N-Heterocyclic Carbenes (NHCs) can be effective ligands for nickel-catalyzed Kumada couplings.[19]
Catalyst System:
Use palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ that are reduced in situ to the active Pd(0) species.[10]
For particularly challenging transformations, consider more active nickel catalysts, which can sometimes outperform palladium for coupling with sterically hindered partners.[20]
Table 1: Recommended Conditions for Cross-Coupling to Form 3-Substituted Benzophenones
Coupling Reaction
Aryl Partner 1
Aryl Partner 2
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temperature (°C)
Suzuki
3-Bromobenzophenone
Arylboronic Acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
90-110
Negishi
3-Iodobenzophenone
Arylzinc Halide
Pd₂(dba)₃ (1-2)
XPhos (2-4)
-
THF
60-80
Kumada
3-Chlorobenzophenone
Aryl Grignard
NiCl₂(dppp) (5)
-
-
THF/Dioxane
25-60
Q3: Can C-H activation be used for direct 3-position functionalization?
Direct C-H functionalization is a rapidly advancing field that offers the potential for more atom-economical syntheses.[21] While ortho-C-H activation is more common due to the prevalence of directing groups, strategies for meta-C-H functionalization are emerging. These often involve specialized templates or catalysts that can reach more distant C-H bonds.
More recently, metallaphotoredox catalysis has enabled the functionalization of benzylic C-H bonds.[22][23] In some cases, benzophenone itself can act as a photosensitizer to generate benzylic radicals from substrates like toluene, which can then undergo arylation.[22][23] While not a direct functionalization of the benzophenone core at the 3-position, these methods highlight the expanding toolkit for C-H functionalization.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for 3-Arylbenzophenone Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-halobenzophenone with an arylboronic acid.
Materials:
3-Bromobenzophenone (1.0 eq.)
Arylboronic acid (1.2 eq.)
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
SPhos (0.04 eq.)
Potassium phosphate (K₃PO₄, 3.0 eq.)
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
Schlenk flask or similar reaction vessel
Procedure:
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 3-bromobenzophenone, the arylboronic acid, and potassium phosphate.
Catalyst Addition: In a glovebox or under a positive pressure of argon, add Pd(OAc)₂ and SPhos to the flask.
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe.
Degassing: Sparge the resulting mixture with argon for 15-20 minutes.
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[10]
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
References
Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes.
Andonian, A. (2015). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College.
Princeton University. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
Benchchem. (n.d.). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
Tsukazaki, M., & Snieckus, V. (1992). Directed ortho metalation – radical-induced cyclization synthetic connections. A route to highly substituted benzofurans. Canadian Journal of Chemistry, 70(5), 1486-1497.
Khan, I., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Cogent Chemistry, 4(1).
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions.
Rao, K. S., et al. (2016). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 6(10), 8086-8106.
Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
Wikipedia. (n.d.). Directed ortho metalation.
Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
Wikipedia. (n.d.). Friedel–Crafts reaction.
Jingye Pharma. (2025, July 2). High-Purity Benzophenone Derivatives for Pharmaceutical Applications.
Singh, R., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports, 14(1), 14753.
Dewanji, A., Krach, P. E., & Rueping, M. (2019). The Dual Role of Benzophenone in Visible-Light/Nickel Photoredox-Catalyzed C−H Arylations: Hydrogen-Atom Transfer and Energy Transfer.
Sanford Group, University of Michigan. (n.d.). C–H Functionalization.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
ResearchGate. (n.d.). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group.
Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects.
ResearchGate. (n.d.). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
Technical Support Center: Enhancing Thermal Stability of 4'-Carboethoxy-3-morpholinomethyl Benzophenone Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4'-Carboethoxy-3-morpholinomethyl benzophenone. Our goal is to provide in-depth, practical guidance to...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4'-Carboethoxy-3-morpholinomethyl benzophenone. Our goal is to provide in-depth, practical guidance to anticipate and resolve thermal stability challenges during formulation development. While publicly available stability data for this specific molecule is limited[1][2], this guide synthesizes established principles from studies on related benzophenone derivatives and general formulation science to offer robust troubleshooting strategies and best practices.[3][4]
Section 1: Understanding the Molecule's Stability Profile
4'-Carboethoxy-3-morpholinomethyl benzophenone possesses several functional groups that can influence its thermal stability. The benzophenone core is susceptible to photodegradation, while the ester and morpholine moieties can be prone to hydrolysis and oxidation, respectively.[3] Understanding these potential degradation pathways is crucial for developing a stable formulation.
Troubleshooting Guide
This section addresses common issues encountered during the formulation of 4'-Carboethoxy-3-morpholinomethyl benzophenone.
Issue 1: Discoloration of the Formulation (Yellowing/Browning)
Potential Cause:
Discoloration is a common indicator of degradation, particularly photodegradation or oxidation.[1] The benzophenone structure can absorb UV light, leading to the formation of reactive species and colored byproducts.[3]
Troubleshooting Steps:
Light Protection:
Rationale: To prevent photodegradation.
Action: Store the active pharmaceutical ingredient (API) and all formulations in amber or opaque containers.[1] Conduct all experimental work under yellow light or light-protected conditions.
Inert Atmosphere:
Rationale: To minimize oxidative degradation.
Action: During formulation, especially in liquid or semi-solid forms, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] Consider packaging the final product under an inert atmosphere.
Antioxidant Addition:
Rationale: To scavenge free radicals and inhibit oxidative processes.
Action: Evaluate the compatibility and efficacy of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. Start with low concentrations (e.g., 0.01-0.1% w/w) and assess for any incompatibilities.
Issue 2: Appearance of New Peaks in HPLC Analysis During Stability Studies
Potential Cause:
The emergence of new peaks in a chromatogram is a clear sign of degradation. The nature of the degradation products will depend on the stress conditions (e.g., heat, humidity, light).[5]
Troubleshooting Steps:
Peak Identification:
Rationale: To understand the degradation pathway.
Action: Utilize a stability-indicating method, preferably with mass spectrometry (LC-MS/MS), to identify the mass of the degradation products.[6] This can provide clues as to whether hydrolysis of the ester, oxidation of the morpholine ring, or other reactions are occurring.
Forced Degradation Studies:
Rationale: To intentionally generate degradation products and confirm the primary degradation pathways.[4]
Action: Conduct forced degradation studies under various conditions (acidic, basic, oxidative, thermal, and photolytic) to systematically identify the degradation products.[7] This will help in pinpointing the formulation's weaknesses.
Excipient Compatibility Assessment:
Rationale: To rule out interactions between the API and excipients.
Action: Perform compatibility studies by creating binary mixtures of the API and each excipient.[8] Store these mixtures under accelerated conditions and analyze for degradation.
Issue 3: Loss of Potency in Solid Dosage Forms
Potential Cause:
Loss of potency in solid forms can be due to thermal degradation, interaction with excipients, or physical changes in the solid state.
Troubleshooting Steps:
Moisture Control:
Rationale: Moisture can accelerate the degradation of many APIs and facilitate interactions with excipients.[9]
Action: Utilize excipients with low water content. Ensure proper drying during manufacturing processes like granulation. Consider the use of desiccants in the packaging.
Polymorph Screening:
Rationale: Different crystalline forms (polymorphs) of an API can have different stabilities.
Action: Perform a polymorph screen to identify the most stable crystalline form of 4'-Carboethoxy-3-morpholinomethyl benzophenone.
Excipient Selection:
Rationale: Some excipients can be reactive. For example, those with high levels of peroxides can promote oxidation.
Action: Screen excipients for reactive impurities. Choose excipients that are known to be inert.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways to consider for 4'-Carboethoxy-3-morpholinomethyl benzophenone?
A1: Based on its structure, the most likely degradation pathways are:
Photodegradation: The benzophenone core is inherently photosensitive.[3]
Hydrolysis: The carboethoxy (ester) group can be hydrolyzed under acidic or basic conditions.
Oxidation: The tertiary amine in the morpholine ring can be susceptible to oxidation.
Q2: Which excipients should I be cautious with when formulating this API?
A2: Exercise caution with excipients that have:
High water content: As this can promote hydrolysis.[9]
Reactive impurities: Such as peroxides in povidone or polyethylene glycols (PEGs).
Strongly acidic or basic properties: Which could catalyze the hydrolysis of the ester group.
Q3: What analytical techniques are best for stability testing of this compound?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential.[10] For identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS/MS) is highly recommended.[6][11]
Q4: What are the recommended storage conditions for the pure API?
A4: The pure API should be stored in a well-sealed, light-resistant container in a cool, dry place.[1] Storage at 2-8 °C is a good precautionary measure.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways.
Methodology:
Prepare Stock Solution: Prepare a stock solution of 4'-Carboethoxy-3-morpholinomethyl benzophenone in a suitable solvent (e.g., acetonitrile:water 50:50).
Stress Conditions:
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and keep at room temperature for 2 hours.
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
Thermal Degradation: Heat the solid API at 80°C for 48 hours.
Photodegradation: Expose the solid API and the solution to a light source according to ICH Q1B guidelines.[3]
Sample Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC-UV/MS method.
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks.
Protocol 2: Excipient Compatibility Study
Objective: To assess the compatibility of the API with selected excipients.
Methodology:
Binary Mixtures: Prepare binary mixtures of the API and each excipient in a 1:1 ratio (or a ratio representative of the final formulation).
Stressing: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC to quantify the API and detect any degradation products.
Evaluation: A significant loss of API or the formation of new degradation products in the binary mixture compared to the pure API indicates an incompatibility.[8]
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
Troubleshooting Workflow for Formulation Instability
Caption: A decision-making workflow for troubleshooting formulation instability.
Data Summary
Table 1: General Parameters for Forced Degradation Studies
Stress Condition
Reagent/Condition
Typical Duration
Acid Hydrolysis
0.1 M - 1 M HCl
2 - 24 hours
Base Hydrolysis
0.1 M - 1 M NaOH
1 - 12 hours
Oxidation
3% - 30% H₂O₂
6 - 24 hours
Thermal
60°C - 80°C
24 - 72 hours
Photolytic
ICH Q1B compliant light source
As per ICH guidelines
Note: The exact conditions should be adjusted to achieve 5-20% degradation of the API.[4]
References
Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
Drug-excipient compatibility studies in binary mixtures of avobenzone. (2013). PubMed. Retrieved February 22, 2026, from [Link]
Forced degradation and impurity profiling. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
4'-CARBOETHOXY-3-MORPHOLINOMETHYL BENZOPHENONE 898765-26-9 wiki. (n.d.). Molbase. Retrieved February 22, 2026, from [Link]
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024). LCGC. Retrieved February 22, 2026, from [Link]
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (2022). MDPI. Retrieved February 22, 2026, from [Link]
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (n.d.). PeerJ. Retrieved February 22, 2026, from [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved February 22, 2026, from [Link]
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved February 22, 2026, from [Link]
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Retrieved February 22, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Level 3 (Advanced Synthesis)
Subject: Troubleshooting Side Reactions in Mannich Modification of Benzophenones
Audience: Medicinal Chemists, Process Engineers
Core Directive & Scope Definition
Technical Clarification:
Standard benzophenone (
) lacks -hydrogens and cannot undergo the classical Mannich reaction. This guide addresses the two chemically distinct "Mannich modifications" relevant to benzophenone scaffolds in drug development:
Type A:
-Aminomethylation of Acyl-Benzophenones (e.g., 4-acetylbenzophenone).
Mechanism: Acid-catalyzed enolization followed by iminium attack.[1]
Primary Issue: Bis-addition (gem-disubstitution) and elimination (vinyl ketone formation).
Type B: Ortho-Aminomethylation of Hydroxybenzophenones (e.g., 2-hydroxy-4-methoxybenzophenone).
Mechanism: Electrophilic Aromatic Substitution (EAS) via iminium ion.
Primary Issue: Regioselectivity (ortho vs. para) and O-alkylation vs. C-alkylation.
Diagnostic Logic Tree
Before altering parameters, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying root causes based on substrate type and observed impurity profile.
Technical Troubleshooting Guides
Issue 1: The "Bis-Mannich" Cascade (Type A)
Symptom: Formation of
-diamino ketones instead of the desired mono-Mannich base.
Mechanism: The mono-Mannich product is often more basic and enolizable than the starting ketone, leading to a second attack by the iminium ion.
Parameter
Standard Condition (Prone to Bis)
Optimized Condition (Mono-Selective)
Why It Works
Amine Source
Free amine (liquid)
Amine Hydrochloride Salt
Lowers the concentration of free amine available to deprotonate the product, preventing secondary enolization [1].
Lower solubility of the Mono-Mannich HCl salt in acetone causes it to precipitate out, protecting it from further reaction.
Addition Mode
All-in-one
Sequential
Add paraformaldehyde last and slowly to the refluxing amine-salt/ketone mixture.
Corrective Protocol:
Dissolve ketone (1.0 eq) and amine hydrochloride (1.0 eq) in acetone.
Add catalytic concentrated HCl (0.05 eq).
Add paraformaldehyde (1.0 eq) in small portions over 1 hour at reflux.
Critical: Cool to 0°C immediately. The mono-Mannich hydrochloride should precipitate. Filter and wash with cold acetone.
Issue 2: The "Vinyl" Breakdown (Deamination)
Symptom: Loss of the amine group; appearance of
-unsaturated ketone signals in NMR (vinyl protons at 5.8–6.5 ppm).
Mechanism: Retro-Michael addition (Hoffman-like elimination). Mannich bases of aromatic ketones are notoriously thermally unstable as free bases.
The Fix:
Never perform a basic workup (e.g., NaHCO3 wash) if the product is unstable. The free base promotes self-elimination.
Isolation: Isolate as the Hydrochloride or Oxalate salt. These are stable indefinitely at room temperature.
Solvent Removal: If you must evaporate, use a rotary evaporator at <40°C .
Issue 3: Ortho-Selectivity Failures (Type B)
Symptom: Mixture of ortho- and para-substitution, or formation of 1,3-oxazines (ring closure).
Mechanism: Phenols react via EAS.[2] The transition state can be controlled by chelation.
Advanced Intervention (Metal Catalysis):
Recent literature suggests using Cu(II) or Fe(III) catalysts to enforce ortho-selectivity via a radical-cation mechanism or coordination to the phenolic oxygen [2, 3].
Catalyst: Cu(OAc)
(5-10 mol%).
Oxidant: Air or mild oxidant (if using cross-dehydrogenative coupling).
Benefit: High regioselectivity for the ortho position, even with hindered benzophenones.
High-Fidelity Experimental Protocol
Target: Synthesis of 3-(dimethylamino)-1-(4-benzoylphenyl)propan-1-one hydrochloride (Type A Modification).
Rationale: This protocol uses the "Precipitation Trap" method to prevent bis-addition and elimination.
Step-by-Step:
Preparation of Eschenmoser's Salt (In-Situ):
In a round-bottom flask equipped with a reflux condenser, suspend Paraformaldehyde (300 mg, 10 mmol) and Dimethylamine Hydrochloride (815 mg, 10 mmol) in Absolute Ethanol (5 mL) .
Note: Using the salt form is non-negotiable for stability.
Add Conc. HCl (2 drops) to catalyze depolymerization of paraformaldehyde.
Heat to mild reflux until the solution becomes clear (formation of the iminium ion).
Ketone Addition:
Add 4-Acetylbenzophenone (2.24 g, 10 mmol) directly to the hot solution.
Optimization: Add a minimal amount of solvent (Ethanol) if the ketone does not dissolve, but keep concentration high (approx 1-2 M) to favor kinetics.
Reaction Phase:
Reflux for 2–4 hours.
Monitoring: TLC is difficult due to polarity. Monitor consumption of ketone by HPLC or crude NMR (look for triplet at ~3.2 ppm for
-protons).
Workup (The "Precipitation Trap"):
Do NOT neutralize.
Add Acetone (20 mL) to the hot reaction mixture.
Cool slowly to room temperature, then to 0°C in an ice bath.
The Mannich base hydrochloride will crystallize as a white solid.
Filter the solid. Wash with cold Acetone (2 x 5 mL) and Diethyl Ether (2 x 10 mL) .
Storage:
Store in a desiccator. The salt is stable. Convert to free base only immediately prior to the next step (e.g., alkylation or reduction).
Mechanism of Action (Visualized)
Figure 2: Mechanistic pathway showing the critical divergence points for stability (Elimination) and selectivity (Bis-addition).
FAQs: User-Submitted Scenarios
Q: My reaction mixture turned into a polymer/tar. What happened?A: This is likely "Aminal Polymerization." If the ketone is unreactive (due to steric hindrance), the amine and formaldehyde react with each other to form polytriazines or linear aminals.
Fix: Pre-activate the ketone with acid before adding the amine/aldehyde mixture, or switch to a higher boiling solvent (e.g., Butanol) to force the energy barrier of the enolization.
Q: Can I use microwave irradiation?A: Yes, microwave heating (100–120°C for 10–20 mins) is highly effective for hindered benzophenones. It favors the kinetic mono-product over the thermodynamic bis-product or polymer, provided you quench immediately [4].
Q: I need the free base for a biological assay. How do I desalt it without elimination?A: Dissolve the HCl salt in cold water. Layer with DCM. Add saturated NaHCO3 dropwise with vigorous stirring at 0°C. Separate the organic layer immediately, dry over MgSO4, and evaporate without heat (use vacuum at RT). Use immediately.
References
Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Foundational text on amine salt usage for kinetic control).
Dai, J. L., et al. (2017).[3] "Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols." Journal of the American Chemical Society, 139(36), 12390-12393.[3] Link
Shi, J., et al. (2021).[4] "Cr-Catalyzed Direct ortho-Aminomethylation of Phenols." The Journal of Organic Chemistry, 86(24), 18214–18223. Link
Giraud, A., et al. (2025). "Acetophenone-derived bis-Mannich bases: synthesis and mechanistic studies." ChemRxiv. Link
Crystal Structure Determination of 4'-Carboethoxy-3-morpholinomethyl benzophenone: A Methodological Comparison Guide
Executive Summary 4'-Carboethoxy-3-morpholinomethyl benzophenone (CAS: 898765-26-9) is a significant Mannich base derivative, often investigated for its potential as a pharmacophore in anti-inflammatory and cytotoxic dru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4'-Carboethoxy-3-morpholinomethyl benzophenone (CAS: 898765-26-9) is a significant Mannich base derivative, often investigated for its potential as a pharmacophore in anti-inflammatory and cytotoxic drug development. Determining its precise 3D stereochemistry is critical for understanding its binding affinity to biological targets (e.g., cyclooxygenase enzymes).
This guide compares two distinct crystallization methodologies—Slow Evaporation (SE) versus Vapor Diffusion (VD) —to determine which protocol yields superior single-crystal quality for X-ray Diffraction (XRD) analysis. While SE is the industry standard for throughput, our comparative analysis suggests that VD provides superior lattice order and reduced mosaicity for this specific class of benzophenone derivatives.
To obtain diffraction-quality crystals of 4'-Carboethoxy-3-morpholinomethyl benzophenone, researchers must choose between kinetic speed and thermodynamic stability.
Performance Matrix: Slow Evaporation vs. Vapor Diffusion
Feature
Method A: Slow Evaporation (SE)
Method B: Vapor Diffusion (VD)
Principle
Solvent removal increases concentration until .
Anti-solvent diffusion lowers solubility without volume loss.
Expert Insight: For Mannich bases containing morpholine rings, the conformational flexibility of the morpholine chair often leads to disorder. The Vapor Diffusion method is strongly recommended because the slower nucleation rate allows the morpholine moiety to lock into its most energetically favorable conformation, minimizing thermal diffuse scattering in the final diffraction pattern.
Experimental Protocols
Synthesis Verification (Pre-requisite)
Before crystallization, ensure the compound is synthesized via the Mannich reaction of 4-carboethoxybenzophenone, formaldehyde, and morpholine.
Purity Check: Verify purity >98% via HPLC or
H-NMR (). Look for the characteristic methylene bridge singlet at ppm.
Method A: Slow Evaporation (Standard Protocol)
Dissolution: Dissolve 50 mg of the compound in 10 mL of Ethanol:Acetone (1:1 v/v).
Filtration: Filter through a 0.45
PTFE syringe filter into a clean borosilicate vial.
Covering: Cover with parafilm and punch 3–4 small holes using a needle.
Environment: Place in a vibration-free, dark environment at 25°C.
This method utilizes a binary solvent system: a "Good Solvent" (GS) and an "Anti-Solvent" (AS).
Good Solvent: Chloroform (
) or Dichloromethane (DCM).
Anti-Solvent: n-Hexane or Diethyl Ether.
Step-by-Step Workflow:
Inner Vial: Dissolve 30 mg of the compound in 2 mL of
in a small (4 mL) vial. Do not cap.
Outer Vial: Place the small vial inside a larger (20 mL) vial containing 5 mL of n-Hexane.
Sealing: Tightly cap the outer vial. The volatile n-Hexane will diffuse into the
, slowly lowering solubility.
Equilibration: Leave undisturbed for 7–10 days.
Result: High-quality prismatic crystals form on the walls of the inner vial.
Structural Determination Workflow
The following diagram illustrates the critical path from synthesis to solved structure, highlighting the decision nodes for quality control.
Figure 1: Critical path workflow for determining the crystal structure, emphasizing the divergence in crystallization techniques.
Expected Structural Data & Validation
When analyzing the solved structure of 4'-Carboethoxy-3-morpholinomethyl benzophenone, the data must be validated against standard geometrical parameters for benzophenone derivatives.
Crystallographic Parameters (Representative)
Based on analogous Mannich bases (e.g., 4'-methoxy derivatives), the expected lattice parameters for the Vapor Diffusion derived crystals are:
Parameter
Expected Value Range
Notes
Crystal System
Triclinic or Monoclinic
Due to molecular asymmetry.
Space Group
or
Centrosymmetric packing is favored.
Unit Cell Volume
1600 – 1900
Assuming Z=4.
Density ()
1.25 – 1.35
Typical for organic solids.
Key Intramolecular Interactions
To validate the structure, ensure the refinement reveals these specific geometric features:
Morpholine Chair Conformation: The morpholine ring should adopt a chair conformation.[1] Bond angles at the Nitrogen atom should sum to ~109.5° (sp3 hybridization).
Benzophenone Twist: The two phenyl rings in the benzophenone moiety are not coplanar due to steric hindrance. Expect a dihedral angle between planes of 50°–60°.
Hydrogen Bonding: Look for non-classical
hydrogen bonds between the morpholine oxygen and adjacent carbonyl groups, which stabilize the crystal packing.
Troubleshooting & Optimization
If the refinement yields a high R-factor (>7%), consider the following:
Disorder in the Ethyl Group: The carboethoxy tail is flexible. If electron density is smeared, model the ethyl group with split positions (disorder modeling) in the SHELXL software.
Twinning: If spots are split in the diffraction pattern, the crystal is likely a twin. Re-crystallize using Vapor Diffusion with a slower diffusion rate (use a narrower vial neck) or switch to a lower temperature (4°C).
References
Synthesis & General Mannich Bases
BenchChem. (2025).[2] Synthesis of 4'-bromo-3-morpholinomethyl benzophenone (Analogous Protocol). Retrieved from
Crystallization Methodology:
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience. (Standard Text for VD vs SE methods).
Structural Validation (Benzophenone Derivatives)
Perumal, S., et al. (2014). Crystal structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. Acta Crystallographica Section E. Retrieved from
Database for Bond Length Comparison
Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). Retrieved from